Product packaging for Bufotenine monooxalate(Cat. No.:CAS No. 2963-79-3)

Bufotenine monooxalate

Cat. No.: B13419329
CAS No.: 2963-79-3
M. Wt: 294.30 g/mol
InChI Key: DYESHNNFAFXIKV-UHFFFAOYSA-N

Description

Bufotenine monooxalate is a salt form of Bufotenine (5-HO-DMT), a serotonergic psychedelic compound of the tryptamine family that is structurally related to the neurotransmitter serotonin (5-HT) and N,N -dimethyltryptamine (DMT) . This product is provided explicitly for research purposes and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.Researchers value Bufotenine for its action as a non-selective serotonin receptor agonist, demonstrating affinity for various receptor subtypes, including 5-HT 1A , 5-HT 2A , 5-HT 2C , and 5-HT 3 . This mechanism makes it a critical tool for CNS studies, particularly in investigating the serotonergic system and the pharmacology of psychoactive substances . A 2021 study highlighted its potential in a new area of research, showing that Bufotenine possesses significant anti-inflammatory and analgesic properties in animal models, potentially through the inhibition of the lipid metabolism pathway and the down-regulation of inflammatory mediators . Historically, the psychoactive and physiological effects of Bufotenine have been a subject of scientific inquiry, with studies documenting its rapid onset and short duration of action when administered via various routes . Its natural occurrence in some species of mushrooms, plants, and toads, as well as its history of entheogenic use, adds to its research significance in ethnopharmacology . This compound is offered to qualified researchers to facilitate advanced studies in neuroscience, pharmacology, and medicinal chemistry. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O5 B13419329 Bufotenine monooxalate CAS No. 2963-79-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2963-79-3

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid

InChI

InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

DYESHNNFAFXIKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Natural Biogenesis and Occurrence of Bufotenine

Endogenous Biosynthetic Pathways of Bufotenine (B1668041) in Organisms

The formation of bufotenine within living organisms is a multi-step enzymatic process primarily originating from the amino acid tryptophan. This pathway is a branch of the broader indoleamine synthesis network responsible for producing neuroactive compounds.

Tryptophan as a Precursor in Indoleamine Synthesis Pathways

The journey to bufotenine begins with the essential amino acid, L-tryptophan. researchgate.net In organisms that produce bufotenine, tryptophan serves as the foundational molecule for a cascade of biochemical reactions. researchgate.netnih.gov The initial steps in this pathway mirror the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). This involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to yield serotonin. nih.gov This shared pathway underscores the close biochemical relationship between serotonin and bufotenine.

Enzymatic Conversions: Indolethylamine-N-methyltransferase (INMT)-Mediated Methylation of Serotonin to Bufotenine

The final and defining step in the endogenous synthesis of bufotenine is the methylation of serotonin. nih.govwikipedia.org This reaction is catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT). nih.govnih.govwikipedia.org INMT facilitates the transfer of two methyl groups from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of the serotonin molecule. wikipedia.org This double methylation results in the formation of 5-hydroxy-N,N-dimethyltryptamine, the chemical name for bufotenine. wikipedia.orgwikipedia.org The activity of INMT is therefore the critical determinant for the production of bufotenine in organisms where this pathway is active. nih.gov

Genetic Engineering Approaches for Microbial Biosynthesis of Bufotenine (e.g., in Escherichia coli)

Recent advancements in synthetic biology have enabled the production of bufotenine in microbial systems. nih.gov Researchers have successfully engineered the bacterium Escherichia coli to synthesize this compound. nih.gov This was achieved by introducing the necessary genetic machinery to create a functional biosynthetic pathway. nih.gov By leveraging genetic and metabolic engineering techniques, scientists have demonstrated the in vivo production of bufotenine in this model microorganism. nih.gov This work provides a foundation for further optimization to potentially produce methylated tryptamines at industrially relevant scales. nih.gov

Distribution and Natural Sources of Bufotenine in Biological Systems

Bufotenine is not synthesized by all organisms but is found in a diverse array of species, from amphibians to fungi. Its presence in these organisms is a subject of ongoing scientific investigation.

Occurrence in Amphibian Secretions (e.g., Rhinella genus toads, Bufo vulgaris, B. viridis)

One of the most well-documented sources of bufotenine is the skin secretions of various toad species. nih.gov Historically, it was first isolated from the skin of the common toad, Bufo vulgaris (now classified as Bufo bufo). wikipedia.org The compound is a component of the defensive toxins secreted by the parotoid glands of these amphibians. wikipedia.org Bufotenine has been identified in the secretions of toads belonging to the Rhinella genus, such as the cane toad (Rhinella marina). wikipedia.orgnih.gov While the presence of bufotenine in Bufo viridis is anecdotally reported in older literature, more recent and specific analytical studies are required for definitive confirmation.

Table 1: Selected Amphibian Species Containing Bufotenine

GenusSpeciesCommon NameSecretion Source
RhinellamarinaCane ToadSkin/Parotoid Glands
Bufobufo (vulgaris)Common ToadSkin/Parotoid Glands

Note: This table is not exhaustive and represents examples of amphibian species in which bufotenine has been identified.

Presence in Fungi (e.g., Amanita mappa, A. citrina, and A. porphyrina)

Bufotenine is also present in the fungal kingdom, particularly within the genus Amanita. wikipedia.orgsamorini.it It has been identified in species such as Amanita citrina (previously known as Amanita mappa), the false death cap. samorini.itdmt-nexus.mewikipedia.org Research has also confirmed its presence in Amanita porphyrina. samorini.it The concentration of bufotenine can vary between different parts of the mushroom. samorini.it For instance, in Amanita citrina, the stipe (stem) has been found to contain a higher concentration of bufotenine compared to the cap. samorini.it

Table 2: Fungal Species Containing Bufotenine

GenusSpeciesCommon Name
Amanitacitrina (mappa)False Death Cap
AmanitaporphyriaPorphyry Amanita

Note: This table lists fungal species where the presence of bufotenine has been scientifically documented.

Identification in Plant Species (e.g., Leguminosae family, Anadenanthera peregrina)

Bufotenine is present in various plant species, most notably within the Leguminosae (Fabaceae) family. nih.govunodc.orgwikipedia.org Among these, the genus Anadenanthera is a significant source of this compound. The seeds of Anadenanthera peregrina and Anadenanthera colubrina have been identified as containing bufotenine. wikipedia.orgwikipedia.org Archaeological findings, such as smoking pipes (B44673) containing remnants of Anadenanthera beans, suggest a long history of human interaction with these plants, dating back over 4,000 years. psychonautwiki.org

The concentration of bufotenine in the beans of Anadenanthera peregrina can be substantial, with some analyses indicating levels as high as 7.4%. psychonautwiki.orgchemeurope.com In addition to bufotenine, these seeds may also contain other tryptamine (B22526) derivatives, including N,N-dimethyltryptamine (DMT), N-monomethyltryptamine, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 5-methoxy-N-monomethyltryptamine. unodc.org

Bufotenine Content in Select Plant Species

Plant SpeciesFamilyPart of PlantReported Bufotenine ContentReference
Anadenanthera peregrinaLeguminosaeSeedsUp to 7.4% (74 mg per gram) psychonautwiki.orgchemeurope.com
Anadenanthera colubrinaLeguminosaeSeedsPrimary constituent wikipedia.org

Detection in Mammalian Tissues and Fluids

Endogenous bufotenine has been identified in various mammalian tissues and fluids, including in humans. wikipedia.orgnih.gov It is biosynthesized from serotonin by the enzyme indolethylamine N-methyltransferase (INMT). wikipedia.org Studies have detected bufotenine in human urine and feces. nih.govebi.ac.uk The presence of significant amounts of bufotenine in stool samples may suggest a role in intestinal function, potentially originating from epithelial cells in the intestine. nih.govebi.ac.uk

In animal studies, administered bufotenine has been detected in several organs. Research on rats showed that one hour after subcutaneous injection, the highest concentrations of bufotenine were found in the lungs, heart, and blood, with lower levels detected in the brain and liver. drugbank.com Further studies in mice have shown that bufotenine can be detected in the brain, heart, lung, and kidney 24 hours after administration. nih.gov The compound is metabolized in the body, partly by monoamine oxidase A, and is largely eliminated within 8 hours. science.govdrugbank.com Urinary levels of bufotenine have been found to be significantly higher in some individuals with certain psychiatric conditions compared to healthy controls. researchgate.netnih.gov

Detection of Bufotenine in Mammalian Tissues and Fluids

Sample TypeSpeciesFindingsReference
UrineHumanEndogenously identified. Levels can vary between individuals. nih.govresearchgate.net
FecesHumanDetected in large amounts, suggesting a possible role in intestinal function. nih.govebi.ac.uk
Blood, TissuesHumanOnly small amounts found in somatic or neural tissues and none in blood. nih.gov
Lungs, Heart, BloodRatHigh concentrations detected 1 hour after injection. drugbank.com
Brain, LiverRatLower concentrations detected 1 hour after injection. drugbank.com
Brain, Heart, Lungs, KidneysMouseDetectable 24 hours after administration. nih.gov

Chemical Synthesis Methodologies for Bufotenine and Its Monooxalate Salt

Early Laboratory Synthesis Approaches of Bufotenine (B1668041)

The first total synthesis of bufotenine was a significant achievement in organic chemistry, confirming the structure of this naturally occurring alkaloid. Following the structural elucidation by Heinrich Wieland and his colleagues in 1934, the first successful laboratory synthesis was reported. wikipedia.orgacs.org

In 1935, Japanese researchers Toshio Hoshino and Kenya Shimodaira announced the first chemical synthesis of bufotenine. wikipedia.orgpsychedelicreview.com Their work provided definitive proof of the compound's structure. This pioneering synthesis was a multi-step process characteristic of the era's synthetic organic chemistry, often involving complex procedures and modest yields compared to modern standards. Later, in 1954, an improved synthesis was published by John Harley-Mason and A. H. Jackson, which started from 2,5-dimethoxybenzaldehyde. acs.org These early methods laid the essential groundwork for future research into tryptamine (B22526) chemistry.

Modern Synthetic Routes for N,N-Dialkylated Tryptamines Relevant to Bufotenine Synthesis

The synthesis of N,N-dialkylated tryptamines, including bufotenine, has been refined over the decades, with a focus on improving efficiency, yield, and safety. One of the most significant and widely utilized methods is the Speeter and Anthony tryptamine synthesis. rsc.orgmdma.ch This route is valued for its versatility and is applicable to a wide range of indole (B1671886) starting materials.

The core of the Speeter and Anthony method involves a two-step process:

Acylation: The indole starting material (which can be substituted, such as with a 5-benzyloxy group to later form the 5-hydroxy group of bufotenine) is reacted with oxalyl chloride. This reaction forms a highly reactive intermediate, an (substituted)-indole-3-yl-glyoxylyl chloride. mdma.ch This intermediate is then typically reacted immediately with a secondary amine (in the case of bufotenine, dimethylamine) to produce a stable (substituted) indole-3-yl-glyoxalylamide. rsc.orgnih.gov

Reduction: The resulting glyoxalylamide is then reduced to the final tryptamine. A powerful reducing agent, most commonly a metal hydride like lithium aluminum hydride (LAH), is used to reduce both the amide and the adjacent ketone group, yielding the desired N,N-dialkylated tryptamine side chain. rsc.orgmdma.ch

This synthetic pathway is considered one of the most important preparative methods for this class of compounds. rsc.org The process is summarized in the table below.

StepDescriptionKey ReagentsIntermediate/Product
1Acylation of the indole ring at the C3 position.Indole, Oxalyl ChlorideIndole-3-glyoxylyl chloride
2Amidation with a secondary amine.Indole-3-glyoxylyl chloride, DimethylamineIndole-3-yl-N,N-dimethylglyoxalylamide
3Reduction of the glyoxalylamide intermediate.Indole-3-yl-N,N-dimethylglyoxalylamide, Lithium Aluminum Hydride (LAH)N,N-Dimethyltryptamine

Preparation and Characterization of Bufotenine Monooxalate Salt

To improve handling, stability, and solubility for research purposes, freebase alkaloids like bufotenine are often converted into salt forms. The monooxalate salt is a common preparation.

The preparation of this compound is a straightforward acid-base reaction. It involves dissolving the bufotenine freebase in a suitable solvent, such as methanol, and adding a stoichiometric (1:1 molar ratio) amount of oxalic acid dissolved in the same or a compatible solvent. swgdrug.org The salt then typically precipitates from the solution and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Once prepared, the salt is characterized to confirm its identity and purity using a variety of analytical techniques. These methods include:

Melting Point Determination: A sharp and defined melting point range is indicative of a pure crystalline compound.

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the characteristic bonds and functional groups in the molecule, and Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure.

Mass Spectrometry (MS): This technique confirms the molecular weight of the salt. maps.org

Elemental Analysis: Determines the percentage composition of elements (carbon, hydrogen, nitrogen), which should match the calculated values for the salt's chemical formula.

The physical and chemical properties of this compound have been documented in the scientific literature.

PropertyValueReference
Chemical FormulaC₁₂H₁₆N₂O·C₂H₂O₄ sigmaaldrich.comfda.gov
Molecular Weight294.31 g/mol sigmaaldrich.comfda.gov
AppearanceLight tan solid / Pink needles sigmaaldrich.comwikidot.com
Melting Point93-96°C sigmaaldrich.comwikidot.com
SolubilitySoluble in water sigmaaldrich.com

Preclinical Pharmacological Investigations of Bufotenine

Receptor Binding and Agonist Activity in In Vitro Systems

In vitro studies have been fundamental in mapping the interaction of bufotenine (B1668041) with a range of receptors. These assays, typically using radioligand binding techniques and functional assays in cell lines expressing specific receptors, provide quantitative data on the affinity and potency of the compound.

Bufotenine demonstrates broad and potent activity across numerous serotonin (B10506) (5-HT) receptor subtypes, generally acting as a non-selective agonist. wikipedia.orgresearchgate.net Its primary psychoactive effects are attributed to its potent agonist activity at the 5-HT2A receptor. researchgate.netpsychedelicreview.comnih.gov

Bufotenine binds with high affinity to a wide array of 5-HT receptors, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT3 subtypes. wikipedia.orgresearchgate.netpsychedelicreview.com It is also known to bind to the 5-HT1F, 5-HT6, and 5-HT7 receptors. wikipedia.org Studies have quantified its affinity (Ki) and functional potency (EC50) at several of these sites. At the human 5-HT2A receptor, bufotenine exhibits high potency, with a reported EC50 value of 3.49 nM. wikipedia.org Its affinity for the 5-HT1A receptor is also high, with a reported Ki value of 4.9 nM and an EC50 of 13 nM. wikipedia.org Notably, unlike many other psychedelic tryptamines, bufotenine shows a high affinity for the 5-HT3 receptor, a ligand-gated ion channel, with a binding affinity similar to or greater than that of serotonin itself. wikipedia.orgpsychedelicreview.com

Receptor SubtypeInteraction TypeAffinity (Ki) / Potency (EC50/IC50)Reference
5-HT1A AgonistKi: 4.9 nM; EC50: 13 nM wikipedia.org
5-HT1B AgonistBinds with affinity wikipedia.orgpsychedelicreview.com
5-HT1D AgonistBinds with affinity wikipedia.org
5-HT1F AgonistBinds with affinity wikipedia.org
5-HT2A AgonistEC50: 3.49 nM; Ki: 300 nM (human) wikipedia.orgwisc.edu
5-HT2C AgonistPotent agonist activity researchgate.netnih.gov
5-HT3 AgonistHigh affinity, similar to serotonin wikipedia.orgpsychedelicreview.com
5-HT4 AgonistBinds with affinity wikipedia.org
5-HT6 AgonistBinds with affinity wikipedia.org
5-HT7 AgonistBinds with affinity wikipedia.org

This table summarizes reported in vitro binding and functional data for bufotenine at various serotonin receptor subtypes. Note that values can vary between different experimental setups and tissues.

Beyond the serotonergic system, research has identified interactions between bufotenine and other receptor types. A notable finding is its affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). A 2017 radioligand binding study demonstrated that bufotenine has a greater affinity for neuronal α7 nicotinic acetylcholine receptors than for muscular cholinergic receptors. psychedelicreview.com This interaction is of interest as the α7 receptor is implicated in cognitive functions such as long-term memory. psychedelicreview.com

Structure-Activity Relationship (SAR) Studies of Bufotenine and Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For bufotenine, these studies often involve comparing its receptor binding and functional profile to structurally similar compounds.

Bufotenine's structure as 5-hydroxy-N,N-dimethyltryptamine invites direct comparison with endogenous serotonin (5-hydroxytryptamine) and other psychedelic tryptamines like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). wikipedia.org

The presence of the 5-hydroxy group on the indole (B1671886) ring, similar to serotonin, significantly increases affinity for certain receptors compared to tryptamines lacking this feature, such as DMT. For instance, bufotenine's affinity for the 5-HT1A receptor (Ki = 4.9 nM) is approximately 35 times higher than that of DMT (Ki = 170 nM). wikipedia.org Its functional potency at this receptor is also markedly greater. wikipedia.org

When compared to 5-MeO-DMT, which has a methoxy (B1213986) group at the 5-position instead of a hydroxyl group, the pharmacological profiles show subtle but important differences. At the 5-HT2A receptor, bufotenine has a 5- to 10-fold higher binding affinity than 5-MeO-DMT, although their functional potencies are nearly identical (EC50 of 3.49 nM for bufotenine vs. 3.87 nM for 5-MeO-DMT). wikipedia.org

Compound5-HT1A Affinity (Ki/IC50)5-HT1A Potency (EC50)5-HT2A Potency (EC50)Reference
Bufotenine (5-HO-DMT) 4.9 nM13 nM3.49 nM wikipedia.org
Serotonin (5-HT) 3 nM3 nMN/A wikipedia.org
DMT 170 nM1,293 nMN/A wikipedia.org
5-MeO-DMT 6.5 nM21 nM3.87 nM wikipedia.org

This table provides a comparative overview of the in vitro receptor affinity and potency of bufotenine and related tryptamine (B22526) derivatives.

Bufotenine (5-HO-DMT) is a positional isomer of the well-known psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). psychedelicreview.comresearchgate.net Despite their structural similarity—differing only in the position of the hydroxyl group on the indole ring—they exhibit different physicochemical and pharmacological properties. wikipedia.org

In vitro, bufotenine has been reported to have comparable or even higher potency than psilocin at some serotonin receptors. researchgate.net However, a key difference lies in their affinity for human versus rodent 5-HT2A receptors. One study found that while bufotenine has nearly equal high affinity for human (Ki = 300 nM) and rat (Ki = 520 nM) 5-HT2A receptors, psilocin has a 15-fold higher affinity for the human receptor. wisc.edu This is theorized to be due to the ability of psilocin's 4-hydroxy group to form a hydrogen bond with a serine residue (Ser-242) present in the human 5-HT2A receptor, which is an alanine (B10760859) in the rodent version. wisc.edu It is important to note that other studies have found the two compounds to have nearly equivalent high affinities at rat 5-HT2A receptors, indicating some variability in experimental findings. wisc.edu

Structurally, it is postulated that psilocin can form an intramolecular hydrogen bond between its 4-hydroxy group and the side-chain amine. wikipedia.orgresearchgate.net This interaction reduces the molecule's polarity, making it more lipophilic and better able to cross the blood-brain barrier compared to bufotenine, which cannot form such a bond. wikipedia.org

The N,N-dimethyl configuration on the ethylamine (B1201723) side chain of bufotenine is a critical determinant of its pharmacological activity. Altering the alkyl substituents on the nitrogen atom can significantly impact receptor affinity and potency. Studies on related tryptamines, such as psilocin analogues, have shown that the steric properties of these alkyl groups are directly related to in vivo potency. acs.org

Research on 4-hydroxy-N,N-dialkyltryptamines has demonstrated that potency is negatively correlated with the size of the N-alkyl groups. acs.org For example, increasing the size of the substituents from N,N-dimethyl (in psilocin) to N,N-diethyl or N,N-dipropyl generally leads to a decrease in potency. acs.org Similarly, asymmetrical substitution, such as in 4-HO-MET (N-methyl-N-ethyltryptamine), can result in higher potency compared to larger symmetrical or asymmetrical groups. acs.org These findings suggest that the receptor's binding pocket has specific steric constraints, and the N,N-dimethyl groups of bufotenine represent an optimal or near-optimal configuration for high-affinity interaction with key serotonin receptors. Restricting the flexibility of the alkylamino side chain can also induce a shift in receptor selectivity, for instance, favoring the 5-HT1B receptor. nih.gov

Metabolism and Pharmacokinetics in Animal Models

The metabolic fate and pharmacokinetic profile of bufotenine have been explored in various animal models, revealing key enzymatic pathways involved in its biotransformation and elimination. These studies are crucial for understanding the compound's duration of action and its distribution within the body.

In animal models, bufotenine undergoes metabolism through several key pathways, primarily enzymatic processes that modify its structure to facilitate excretion. One of the principal routes of biotransformation is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). nih.gov Specifically, research in rats has demonstrated that bufotenine is a substrate for type A monoamine oxidase (MAO-A). drugbank.com This enzyme is responsible for converting monoamines into their corresponding aldehydes, which are then typically oxidized further into carboxylic acids. nih.gov The involvement of MAO-A is supported by experiments where the administration of specific inhibitors for MAO-A, but not MAO-B, was shown to alter the metabolic profile of bufotenine. drugbank.com

Another significant biotransformation pathway identified for bufotenine is glucuronidation. This process involves the conjugation of bufotenine with glucuronic acid, a common mechanism the body uses to increase the water solubility of compounds and facilitate their renal elimination. A specific bufotenine metabolite, identified as N,N-dimethyl-O-(beta-D-glucopyranuronosyl)-5-hydroxytryptamine, has been successfully isolated from the urine of rabbits, confirming that glucuronidation is an active metabolic route for this compound in this species. nih.gov

Following the administration of bufotenine to animal models, specific metabolites have been identified and quantified. A primary metabolite resulting from the MAO-A-mediated deamination pathway is 5-hydroxyindoleacetic acid (5-HIAA). drugbank.com Studies in rats have shown a measurable increase in 5-HIAA levels in various tissues and blood following the injection of bufotenine, directly linking this metabolite to the breakdown of the parent compound. drugbank.com In these studies, the potential metabolite N-monomethyl-5-hydroxytryptamine was not detected. drugbank.com

The glucuronide conjugate of bufotenine is another key metabolite that has been characterized. This metabolite, N,N-dimethyl-O-(beta-D-glucopyranuronosyl)-5-hydroxytryptamine, was isolated from rabbit urine and its structure was confirmed through comparative analysis with a synthetically created standard using chromatographic and electrophoretic techniques. nih.gov

Table 1: Identified Metabolites of Bufotenine in Animal Models

MetaboliteMetabolic PathwayAnimal ModelSource
5-hydroxyindoleacetic acid (5-HIAA)Monoamine Oxidase A-Mediated DeaminationRat drugbank.com
N,N-dimethyl-O-(beta-D-glucopyranuronosyl)-5-hydroxytryptamine (Bufotenine Glucuronide)GlucuronidationRabbit nih.gov

The co-administration of monoamine oxidase inhibitors (MAOIs) has a demonstrable impact on the pharmacokinetics of bufotenine in animal models. By blocking the MAO-A enzyme, these inhibitors prevent the deamination of bufotenine, thereby altering its metabolic clearance. In studies with rats, the administration of the general MAO inhibitor pargyline, as well as the specific MAO-A inhibitor LY51641, led to a reduction in the concentration of the metabolite 5-HIAA in blood and tissues after bufotenine injection. drugbank.com In contrast, the MAO-B inhibitor deprenyl (B1670267) did not produce the same effect, further confirming that MAO-A is the primary isoenzyme responsible for this metabolic pathway. drugbank.com

Furthermore, MAOIs can indirectly affect bufotenine levels when it is formed from a precursor like 5-MeO-DMT. The MAO-A inhibitor harmaline (B1672942), when co-administered with 5-MeO-DMT in mice, increases the systemic exposure to 5-MeO-DMT by inhibiting its primary metabolic breakdown. nih.gov This alteration in the precursor's metabolism can, in turn, influence the concentration of its metabolite, bufotenine. nih.gov Interestingly, the interaction is complex; while a lower dose of harmaline increased bufotenine concentrations, a higher dose surprisingly reduced bufotenine levels, suggesting a dose-dependent inhibitory effect of harmaline on the CYP2D6 enzyme responsible for bufotenine formation. nih.gov

Table 2: Effects of Monoamine Oxidase Inhibitors on Bufotenine Metabolism in Rats

MAO InhibitorTypeEffect on 5-HIAA Levels (from Bufotenine)Source
PargylineNon-selective MAO-A/B InhibitorReduced drugbank.com
LY51641Selective MAO-A InhibitorReduced drugbank.com
DeprenylSelective MAO-B InhibitorNo significant effect drugbank.com

Preclinical Pharmacological Mechanisms of Action

Antiviral Activities: Inhibition of Rabies Virus Infection in In Vitro and In Vivo Models

Preclinical studies have identified bufotenine as a molecule with significant antiviral activity, particularly against the rabies virus (RABV). nih.govnih.gov Research has demonstrated its ability to inhibit RABV infection in both cell culture (in vitro) and animal models (in vivo). nih.govnih.gov

In vitro experiments using baby hamster kidney (BHK-21) cells showed that bufotenine can inhibit the penetration of the rabies virus into mammalian cells. scielo.brscienceopen.com This inhibitory effect was found to be both dose- and time-dependent. nih.govscielo.br At a concentration of 3.9 mg/mL, bufotenine was able to achieve 100% inhibition of the infection in one study. scielo.br The antiviral action appears to be specific, as bufotenine did not show similar activity against other viruses tested, such as canine coronavirus (CCoV), canine adenovirus 2 (CAV-2), or herpes simplex virus type 1 (HSV-1). nih.gov The antiviral effect was observed against different genetic lineages and variants of RABV, including laboratory strains and street viruses. nih.govscielo.org

The promising in vitro results led to investigations in animal models. scielo.org In vivo studies using mice intracerebrally infected with rabies virus demonstrated that treatment with bufotenine could significantly increase the survival rate. nih.govscielo.br In one key study, the survival rate of infected mice increased from 15% in the control group to 40% in the group treated with bufotenine. nih.govscielo.orgscielo.br Furthermore, bufotenine administration was shown to delay the onset of rabies symptoms in the infected animals. scielo.org Histological analysis of the CNS in treated animals suggested that bufotenine might prevent the inflammatory infiltrate of mononuclear cells in the meninges and contribute to a reduction in neuronal degeneration. nih.gov

Table 2: In Vitro Inhibition of Rabies Virus (PV Strain) by Bufotenine

Bufotenine Concentration Level of Infection Inhibition Cell Line Reference
0.5 mg/mL Partial BHK-21 scielo.br
1.5 mg/mL Moderate BHK-21 scielo.br
2.5 mg/mL High BHK-21 scielo.br
3.9 mg/mL 100% BHK-21 scielo.br

Table 3: In Vivo Efficacy of Bufotenine in Rabies-Infected Mice

Treatment Group Survival Rate Key Observation Reference
Control (NaCl) + Rabies Virus 15% - nih.govscielo.br
Bufotenine + Rabies Virus 40% Increased survival and delayed symptom onset nih.govscielo.orgscielo.br

Advanced Analytical Methodologies for Bufotenine Monooxalate Quantification and Characterization

Chromatographic Techniques Coupled with Spectrometry

The coupling of chromatographic separation with spectrometric detection provides a powerful tool for the analysis of complex matrices. This combination allows for the physical separation of bufotenine (B1668041) from other components in a sample, followed by its specific detection and identification based on its mass-to-charge ratio or infrared spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biofluid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of bufotenine in biological fluids such as serum, plasma, and urine. nih.govresearchgate.netsemanticscholar.org This technique is particularly valuable for pharmacokinetic studies and forensic toxicology where low concentrations of the analyte are often encountered. nih.gov

A typical LC-MS/MS method involves a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances from the biofluid. nih.govnih.gov For instance, a simple protein precipitation with acetonitrile has been shown to provide satisfactory recovery from small serum samples (e.g., 20 µL). nih.gov In other validated methods, polymeric mixed-mode cation exchange columns are used for SPE, with the addition of ascorbic acid and exclusion of light to protect unstable analytes. nih.govresearchgate.net

Chromatographic separation is typically achieved using a reverse-phase column with a gradient elution. The detection is accomplished using multiple reaction monitoring (MRM) in positive ion mode. For bufotenine, the characteristic MRM transition is m/z 205.2 → 160.2, which corresponds to the fragmentation of the protonated molecule. nih.gov This fragmentation is characteristic of tryptamine (B22526) derivatives and involves the loss of the dimethylamino group. nih.gov

Validated LC-MS/MS assays for bufotenine demonstrate high sensitivity, with limits of quantification (LLOQ) as low as 3.14 pg on-column. nih.gov These methods show good linearity over a wide concentration range and exhibit excellent precision and accuracy, with intra- and inter-day variations typically within 15%. nih.gov Recovery of the analyte from biological matrices is often greater than 75%. nih.gov A key consideration in the analysis of bufotenine in biofluids is its chromatographic separation from its isomer, psilocin, as they can be difficult to differentiate by mass spectrometry alone. researchgate.net

Table 1: LC-MS/MS Method Parameters for Bufotenine Analysis in Biofluids

ParameterValue/DescriptionReference
Sample TypeSerum, Plasma, Urine nih.govnih.gov
Sample PreparationProtein Precipitation, Solid-Phase Extraction (SPE) nih.govnih.gov
ChromatographyReverse-phase with gradient elution nih.gov
Detection ModeMultiple Reaction Monitoring (MRM), Positive Ion Mode nih.gov
MRM Transitionm/z 205.2 → 160.2 nih.gov
Limit of Quantification (LLOQ)3.14 pg on-column nih.gov
Linear Range2.52–5,510 ng/mL nih.gov
Recovery>75% nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Extract Characterization

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the identification of bufotenine in various extracts, including those from plant materials like yopo seeds (Anadenanthera peregrina). scispace.comscribd.com This method is also applicable to the analysis of bufotenine in urine samples. nih.gov

Sample preparation for GC-MS analysis of extracts typically involves maceration in a suitable solvent, followed by extraction. For instance, yopo seeds can be macerated with saturated sodium bicarbonate and then extracted with chloroform. scispace.com The resulting extract is then concentrated before injection into the GC-MS system.

In GC-MS analysis, bufotenine is separated from other components of the extract on a capillary column, such as one with a 5% phenylmethyl siloxane stationary phase. scispace.com The mass spectrometer, operating in electron impact (EI) mode, then detects the eluted compounds. The mass spectrum of bufotenine is characterized by a protonated molecular ion at m/z 205. free.fr However, a significant challenge in GC-MS analysis is that the mass spectrum of bufotenine is very similar to that of its positional isomer, psilocin (4-hydroxy-N,N-dimethyltryptamine), making them difficult to distinguish based on mass spectra alone. scispace.commaps.org While their retention times may differ, this may not be sufficient for unambiguous identification. maps.org To overcome this, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to produce derivatives with more distinct mass spectra. scispace.com

Table 2: GC-MS Parameters for Bufotenine Extract Analysis

ParameterValue/DescriptionReference
Sample TypePlant extracts (e.g., Yopo seeds), Urine scispace.comnih.gov
Sample PreparationSolvent extraction scispace.com
GC ColumnCapillary column (e.g., 5% phenylmethyl siloxane) scispace.com
Ionization ModeElectron Impact (EI) free.fr
Characteristic Ionm/z 205 (protonated molecule) free.fr
ChallengeSimilar mass spectrum to its isomer, psilocin scispace.commaps.org
Resolution StrategyDerivatization (e.g., with BSTFA) scispace.com

Gas Chromatography-Infrared Detection (GC/IRD) for Isomer Discrimination

Gas chromatography-infrared detection (GC/IRD) is a powerful technique for the unambiguous differentiation of bufotenine from its positional isomers, particularly psilocin. scispace.comscribd.com While GC-MS struggles with the similar mass spectra of these isomers, GC-IRD provides distinct vapor-phase infrared spectra that allow for easy discrimination. scispace.comnih.gov

The GC separation in a GC/IRD system is similar to that in a GC-MS system. After elution from the GC column, the analyte passes through a flow cell where its infrared spectrum is recorded in real-time. researchgate.net The resulting IR spectrum is highly specific to the molecular structure of the compound, including the positions of functional groups on the aromatic ring. nih.gov This makes GC-IRD an ideal tool for distinguishing between regioisomers that have identical molecular weights and similar fragmentation patterns in mass spectrometry. nih.gov

The application of GC/IRD to the analysis of yopo seed extracts has demonstrated its ability to clearly identify bufotenine and differentiate it from psilocin, which is not typically found in these seeds. scispace.comscribd.com This technique offers a simpler and more direct method for isomer discrimination compared to the derivatization procedures often required in GC-MS analysis. scispace.com

Table 3: Application of GC/IRD for Bufotenine Isomer Discrimination

TechniqueApplicationAdvantageReference
GC/IRDDiscrimination of bufotenine from its positional isomer, psilocinProvides distinct and easily distinguished vapor-phase infrared spectra for each isomer scispace.comnih.gov
Analysis of extracts containing potential isomersSimpler and more direct than derivatization methods required for GC-MS scispace.com

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a sensitive and selective method for the analysis of electroactive compounds, including indolamines like bufotenine. nih.gov This technique is based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable current that is proportional to the analyte's concentration. nih.gov

For the analysis of compounds like bufotenine, a reverse-phase HPLC system is typically used for separation. nih.gov The electrochemical detector, often with a glassy carbon electrode, is set at a specific potential to achieve optimal sensitivity and selectivity for the target analyte. nih.gov The choice of applied potential is crucial and is determined through hydrodynamic voltammetry to find the potential that provides the best signal-to-noise ratio. mdpi.com

HPLC-ED has been successfully applied to the detection of bufotenine in urine samples from patients with certain psychiatric disorders. The method offers high sensitivity, with the ability to detect low concentrations of the analyte. For related compounds, limits of quantification in the low ng/mL range have been reported. mdpi.com The selectivity of HPLC-ED is a significant advantage, as only compounds that are electroactive at the applied potential will be detected, reducing interference from other matrix components. nih.gov

Table 4: Principles of HPLC with Electrochemical Detection for Bufotenine

ComponentDescriptionReference
PrincipleMeasures the current generated by the oxidation or reduction of the analyte at an electrode. nih.gov
SeparationReverse-phase High-Performance Liquid Chromatography (HPLC) nih.gov
DetectionElectrochemical detector (e.g., with a glassy carbon electrode) nih.gov
Key AdvantageHigh sensitivity and selectivity for electroactive compounds. nih.gov
ApplicationDetection of bufotenine in urine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules and for the analysis of their conformational preferences in solution. hyphadiscovery.commdpi.com For bufotenine, high-resolution proton NMR (¹H NMR) spectroscopy has been used to study its conformational isomers (rotamers) and to compare them with those of psilocin. nih.gov

By analyzing the coupling constants of the side-chain methylene protons in the ¹H NMR spectrum, information about the relative populations of the trans and gauche rotamers can be obtained. nih.gov Studies have shown that in a polar solvent like D₂O, the trans and gauche rotamers of bufotenine have approximately equal energy. nih.gov In a nonpolar solvent like CDCl₃, there is a slight excess of the trans rotamer. nih.gov This is in contrast to psilocin, where the gauche form is highly favored in CDCl₃. nih.gov

NMR is also crucial for confirming the structure of bufotenine and for distinguishing it from other related compounds, which is essential for the validation of analytical standards. The standard dataset for structure elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com

Table 5: Conformer Analysis of Bufotenine by NMR Spectroscopy

SolventPredominant ConformerObservationReference
D₂O (Polar)Trans and Gauche rotamers in approximately equal proportionThe two rotamers have about equal energy. nih.gov
CDCl₃ (Nonpolar)Slight excess of the Trans rotamerThis contrasts with psilocin, where the gauche form is highly favored. nih.gov

Research Debates and Unresolved Questions in Bufotenine Studies

Implications of Differential Blood-Brain Barrier Penetration for Preclinical Research Paradigms

Standard preclinical research models that rely on systemic routes of administration—such as oral, intraperitoneal, or subcutaneous injections—are problematic for studying the central effects of bufotenine (B1668041). When administered this way, the compound is subject to extensive first-pass metabolism and its hydrophilic nature severely restricts its passage across the BBB. Consequently, only a small and often variable fraction of the administered dose reaches the brain. This can lead to behavioral studies showing weak, inconsistent, or absent effects, which may be incorrectly interpreted as a lack of intrinsic psychoactivity. The results are further confounded by bufotenine's potent peripheral effects, which can influence an animal's behavior independent of any central action.

These challenges have several implications for the design of more effective preclinical research paradigms:

The Necessity of Alternative Administration Routes: To dissociate bufotenine's intrinsic CNS activity from its poor bioavailability, researchers must employ paradigms that bypass or enhance BBB penetration.

Intracerebroventricular (ICV) Administration: Injecting bufotenine directly into the cerebral ventricles is an invaluable, albeit invasive, research tool. It circumvents the BBB entirely, allowing for the direct assessment of the compound's effects on brain receptors. Studies using this method have demonstrated robust psychedelic-like behavioral responses, confirming that bufotenine is indeed active in the CNS when the barrier is overcome.

Intranasal Administration: This non-invasive route is being explored as a method to deliver drugs directly to the brain via the olfactory and trigeminal nerve pathways, thereby bypassing the BBB. Preclinical models utilizing intranasal delivery could provide a more accurate representation of bufotenine's potential CNS effects in a manner that is more translatable to potential human administration.

Focus on Prodrug Development: A promising direction for future preclinical research is the development of lipophilic prodrugs. A prodrug is a chemically modified, inactive version of a drug that is designed to overcome a specific barrier, such as the BBB. By increasing lipophilicity, a bufotenine prodrug could more readily enter the brain, where it would then be metabolized into its active form. This approach would allow for the study of bufotenine's central effects following systemic administration, providing a clearer understanding of its dose-dependent behavioral profile in the absence of pharmacokinetic limitations.

Correlation of Behavior with Brain Concentration: It is crucial for preclinical studies to move beyond simple dose-behavior correlations and instead measure the actual concentration of bufotenine in brain tissue, correlating these levels with observed behavioral changes. Research has shown that while a single dose may be undetectable in the brain after a few hours, chronic administration can lead to detectable levels, suggesting possible accumulation. Such pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential for a valid interpretation of behavioral data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing bufotenine monooxalate to ensure purity and structural identity?

  • Methodological Answer : Synthesis should follow validated protocols, such as oxalate salt formation from bufotenine free base under controlled pH conditions. Characterization requires multi-modal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation .
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95%) .
  • Elemental analysis to verify stoichiometry (e.g., monooxalate monohydrate) .
    • For novel derivatives, provide full spectral data and reproducibility details in supplementary materials .

Q. How can researchers evaluate the pharmacological mechanisms of this compound in vitro?

  • Methodological Answer :

  • Receptor binding assays : Use radioligand displacement studies (e.g., 5-HT2A receptor affinity, given its 10-fold higher binding than 5-MeO-DMT) .
  • Cytotoxicity profiling : Calculate CC50 values via nonlinear regression of concentration-effect curves in neuronal cell lines (e.g., Neuro-2A cells) .
  • Liposome permeability assays : Assess passive membrane penetration using positively/negatively charged liposomes to infer blood-brain barrier (BBB) limitations .

Q. What standardized protocols exist for studying this compound’s bioavailability and pharmacokinetics?

  • Methodological Answer :

  • In vivo models : Intraperitoneal or intracerebral administration in rabies-infected mice, with survival rates analyzed via Log-rank tests .
  • Bioanalytical methods : Quantify plasma concentrations using LC-MS/MS, accounting for metabolites like 5-MeO-DMT (via CYP2D6-mediated demethylation) .

Advanced Research Questions

Q. How can contradictory reports on bufotenine’s psychoactivity and BBB penetration be resolved experimentally?

  • Methodological Answer :

  • Comparative receptor studies : Contrast 5-HT2A activation in transfected cell lines vs. ex vivo brain tissue to isolate BBB effects .
  • In situ perfusion models : Use rodent brain perfusion techniques to quantify BBB permeability under varying physiological states (e.g., inflammation) .
  • Behavioral assays : Pair pharmacokinetic data with locomotor/neurocognitive tests in animal models to dissociate peripheral vs. central effects .

Q. What experimental designs are optimal for assessing this compound’s antiviral efficacy in vivo?

  • Methodological Answer :

  • Dose-response studies : Test escalating doses (e.g., 0.63–2.1 mg/animal/day) in rabies-infected mice, monitoring symptom onset and survival rates via Gehan-Breslow-Wilcoxon tests .
  • Combination therapy : Co-administer with standard antivirals (e.g., ribavirin) to evaluate synergistic effects using fractional inhibitory concentration (FIC) indices .

Q. How can researchers investigate the metabolic interplay between this compound and 5-MeO-DMT?

  • Methodological Answer :

  • Enzyme kinetics : Characterize CYP2D6-mediated O-demethylation using human liver microsomes and selective inhibitors (e.g., quinidine) .
  • Isotope tracing : Use deuterated 5-MeO-DMT to track in vivo conversion to bufotenine in rodent models .

Data Analysis and Reproducibility

Q. What analytical standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer :

  • Reference materials : Use certified standards (e.g., CAS 16698-26-3) with documented purity (>98%) and storage conditions (room temperature, desiccated) .
  • Open data practices : Deposit raw datasets (e.g., survival curves, spectral data) in public repositories (e.g., Zenodo) with FAIR-compliant metadata .

Q. How should researchers address variability in this compound’s reported effects across studies?

  • Methodological Answer :

  • Systematic reviews : Apply Cochrane criteria to aggregate preclinical data, assess bias, and identify gaps (e.g., species-specific pharmacokinetics) .
  • Multi-lab validation : Coordinate inter-laboratory studies using standardized protocols (e.g., fixed virus strains, identical dosing regimens) .

Ethical and Regulatory Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Methodological Answer :

  • DEA licensing : Obtain Schedule I licensure for possession and synthesis, adhering to DEA/NIDA protocols for controlled substance research .
  • Ethical oversight : Ensure institutional animal care (IACUC) approval for in vivo studies, with explicit justification for rabies models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.